molecular formula C6H10N2O2 B027446 4-Methyl-5-oxopyrrolidine-3-carboxamide CAS No. 107610-63-9

4-Methyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B027446
M. Wt: 142.16 g/mol
InChI Key: NOXIXMRINKMTPQ-UHFFFAOYSA-N
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Patent
US04753953

Procedure details

A solution of ethyl 3-methyl-2-oxo-4-pyrrolidinecarboxylate [Chem. Pharm. Bull., 24, 1362 (1976)] (5 g) in methanol (100 ml) saturated with ammonia gas left at room temperature for 4 days. After the reaction mixture was concentrated and the residue was recrystallized from ethanol to give 3-methyl-2-oxo-4-pyrrolidinecarboxamide (3.4 g), mp 169°-171° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH:6]([C:7](OCC)=[O:8])[CH2:5][NH:4][C:3]1=[O:12].[NH3:13]>CO>[CH3:1][CH:2]1[CH:6]([C:7]([NH2:13])=[O:8])[CH2:5][NH:4][C:3]1=[O:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1C(NCC1C(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1C(NCC1C(=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.